2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4-dichlorophenyl derivatives with trifluoromethylated pyrimidine precursors. One common method includes the use of potassium trifluoroborates, which are moisture- and air-stable organoboron reagents suitable for oxidative conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl N-(2-(trifluoromethyl)phenyl)carbamate: This compound shares similar structural features but differs in its functional groups and applications.
Phenylboronic pinacol esters: These compounds are used in similar contexts but have different stability and reactivity profiles.
Uniqueness
2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)pyrimidine is unique due to its specific combination of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring
Properties
Molecular Formula |
C11H5Cl2F3N2 |
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Molecular Weight |
293.07 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-7-1-2-8(9(13)3-7)10-17-4-6(5-18-10)11(14,15)16/h1-5H |
InChI Key |
HXFZKHRYWNRRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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